molecular formula C10H9NO2 B1320302 Methyl 4-cyano-3-methylbenzoate CAS No. 25978-68-1

Methyl 4-cyano-3-methylbenzoate

Cat. No. B1320302
CAS RN: 25978-68-1
M. Wt: 175.18 g/mol
InChI Key: LIXWSMOADOOTOR-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-methylbenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their diverse applications in pharmaceuticals, materials science, and organic synthesis. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and behavior.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of different benzoic acid derivatives with various reagents. For instance, methyl 4-isonicotinamidobenzoate was synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 4-cyano-3-methylbenzoate could potentially be achieved through similar pathways, involving the reaction of a cyano-containing reagent with a methylbenzoate derivative.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized by X-ray crystallography. For example, the structure of methyl 4-hydroxybenzoate was determined using single-crystal X-ray diffraction . The crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was also determined from single-crystal X-ray diffraction data . These studies provide detailed information on the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding the properties of the compounds.

Chemical Reactions Analysis

Benzoate derivatives can undergo various chemical reactions. The reactions of 4-cyano- and 4-methylimidazoles with isocyanates have been studied, showing the formation of substituted carbamoyl derivatives and highlighting the reactivity of the cyano group . This suggests that methyl 4-cyano-3-methylbenzoate could also participate in similar reactions, potentially leading to the formation of new compounds with diverse functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be inferred from spectroscopic and computational studies. The FT-IR spectrum of methyl 4-hydroxybenzoate correlated well with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The molecular structure, FT-IR, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate were analyzed using HF and DFT methods, providing insights into the stability and charge transfer within the molecule . These analyses are essential for understanding the electronic properties and potential applications of methyl 4-cyano-3-methylbenzoate.

Scientific Research Applications

Structural Analysis and Computational Modeling

  • Single Crystal and Hirshfeld Surface Analysis : Methyl 4-hydroxybenzoate, a related compound, has been analyzed for its crystal structure, intermolecular interactions, and crystal packing using Hirshfeld surface analysis. Computational calculations including Hartree Fock and Density Functional Theory were employed to understand its properties, indicating a methodological approach applicable to Methyl 4-cyano-3-methylbenzoate (Sharfalddin et al., 2020).

Chemical Reactions and Synthesis

  • Reactions with Isocyanates : Research on 4-cyano and 4-methylimidazoles, which react with methyl and aryl isocyanates, can provide insights into the reactivity of compounds like Methyl 4-cyano-3-methylbenzoate in similar conditions (Mitsuhashi et al., 1983).

  • Catalytic Synthesis Applications : The use of specific catalysts for synthesizing derivatives from cyano and methyl groups, as seen in the preparation of pyrano[2,3-c]pyrazole derivatives, indicates potential applications for Methyl 4-cyano-3-methylbenzoate in catalytic synthesis (Maleki & Ashrafi, 2014).

Environmental and Biological Applications

  • Anaerobic Degradation Studies : The anaerobic degradation pathway of 4-methylbenzoate in a specific bacterial strain sheds light on environmental and microbial interactions of similar compounds, potentially relevant for Methyl 4-cyano-3-methylbenzoate (Lahme et al., 2012).

  • Pharmaceutical and Medicinal Chemistry : Synthesis of novel derivatives with potential antiproliferative effects on tumor cell lines provides a perspective on the pharmaceutical applications of cyano and methyl-substituted compounds, relevant to Methyl 4-cyano-3-methylbenzoate (Ćaleta et al., 2009).

Material Science and Optoelectronics

  • Optoelectronic Material Development : The synthesis of indolo[3,2-b]carbazole derivatives with cyano groups and their aggregation-induced emission properties suggest potential applications in material science for Methyl 4-cyano-3-methylbenzoate (Jia et al., 2013).

  • Nanoparticle Formulations in Agriculture : The development of nanoparticle formulations for fungicides indicates a potential avenue for using Methyl 4-cyano-3-methylbenzoate in agricultural applications (Campos et al., 2015).

  • Tuning of Electronic Properties : Adjusting the electronic properties of bicarbazole/cyanobenzene hybrids for use in OLEDs underscores the potential of Methyl 4-cyano-3-methylbenzoate in electronic applications (Cao et al., 2018).

Safety And Hazards

  • Safety Precautions : Handling precautions include wearing protective equipment (P280), avoiding contact with eyes (P305), and seeking medical attention if necessary (P310) .

properties

IUPAC Name

methyl 4-cyano-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXWSMOADOOTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601567
Record name Methyl 4-cyano-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-3-methylbenzoate

CAS RN

25978-68-1
Record name Methyl 4-cyano-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-cyano-3-methyl-benzoic acid from Example E2d (1.5 g, 9.3 mmol) and thionyl chloride (5 ml, 68.5 mmol) in dichloromethane (20 ml) was heated at re-flux for 2 h then solvents were removed in vacuo and azeotroped with toluene. The residue was redissolved in dichloromethane (25 ml). Methanol (10 ml) was added and the solution was stirred at room temperature for 2 h then concentrated in vacuo. The residue was redissolved in EtOAc, washed with saturated NaHCO3 then brine, dried and concentrated in vacuo to yield the title compound (1.6 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

To a microwave tube, was added methyl 4-bromo-3-methylbenzoate (100 mg, 0.437 mmol), Pd(Ph3P)4 (25.2 mg, 0.022 mmol), Zn(CN)2 (51.3 mg, 0.437 mmol) and DMF (2 mL). The mixture was flushed with N2 and capped tightly. The reaction mixture was exposed to microwave irradiation at 150° C. for 5 min. The mixture was diluted with EtOAc and washed with water. The organic layer was dried (Na2SO4), filtered and the solvent was evaporated in vacuo. The residue was purified by flash chromatography on silica gel to give methyl 4-cyano-3-methylbenzoate. LCMS calc.=176.1; found=176.1 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 8.02 (s, 1H); 7.95 (d, J=8.1 Hz, 1H); 7.71 (d, J=8.0 Hz, 1H); 7.29 (s, 1H); 3.98 (s, 3H); 2.64 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25.2 mg
Type
catalyst
Reaction Step One
Quantity
51.3 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Zinc cyamide (6.2 g, 52 mmol) and tetrakis(triphenylphosphine) palladium (0) (4 g, 3 mmol) was added to a solution of 4-bromo-3-methyl-benzoic acid methyl ester (20 g, 87 mmol) and DMF (100 mL) and stirred for 4 hours at 120° C. The reaction mixture was cooled to room temperature, diluted with EtOAc (700 mL), washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. Purification by flash chromatography (silica, 1:3 EtOAc:hexanes) provided the title compound (12.3 g, 39.8% yield) as a solid.
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 g
Type
catalyst
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Yield
39.8%

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